

A Structural and Bioactivity Comparison: Methionylaspartic Acid and Other Noteworthy Bioactive Peptides

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Compound of Interest

Compound Name: *Methionylaspartic acid*

Cat. No.: *B13850903*

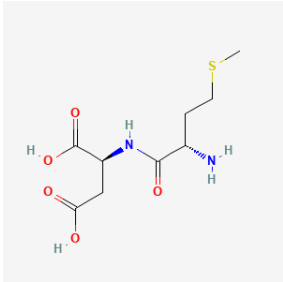



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For Researchers, Scientists, and Drug Development Professionals

This guide provides a structural and functional comparison of the dipeptide **Methionylaspartic acid** (Met-Asp) with three well-documented bioactive peptides: Carnosine, Anserine, and Aspartame. Due to a lack of available experimental data on the specific bioactivities of **Methionylaspartic acid**, this comparison focuses on a structural analysis and a theoretical discussion of its potential activities based on the properties of its constituent amino acids and related peptides. This is contrasted with the established, experimentally determined bioactive properties of Carnosine, Anserine, and the active metabolite of Aspartame.

Structural Comparison

The fundamental structures of these dipeptides reveal key differences that likely influence their biological activities. **Methionylaspartic acid** is composed of the amino acids L-methionine and L-aspartic acid.[1] Carnosine is a dipeptide made up of beta-alanine and histidine, while Anserine is a methylated derivative of carnosine (β -alanyl-3-methylhistidine).[2][3] Aspartame is the methyl ester of the dipeptide formed from aspartic acid and phenylalanine.[4][5]

Peptide	Constituent Amino Acids	Chemical Structure	Key Structural Features
Methionylaspartic acid	L-Methionine, L-Aspartic Acid		Contains a sulfur-containing amino acid (Methionine) and an acidic amino acid (Aspartic acid).
Carnosine	β -Alanine, L-Histidine	 Carnosine structure	Contains an imidazole ring from the histidine residue, which is crucial for its buffering and antioxidant properties.
Anserine	β -Alanine, 3-Methyl-L-histidine	 Anserine structure	A methylated form of carnosine, which provides increased stability against enzymatic degradation. ^[2]
Aspartame	L-Aspartic Acid, L-Phenylalanine methyl ester	 Aspartame structure	A dipeptide methyl ester. Its sweet taste is a well-known property, and its metabolite exhibits ACE inhibitory activity. ^{[6][7][8]}

Bioactivity Profile Comparison

While direct experimental data for **Methionylaspartic acid** is not available in the reviewed literature, we can infer potential bioactivities. Methionine-containing dipeptides have been shown to possess antioxidant activity, with the position of the methionine residue influencing its

potency. Dipeptides with a C-terminal methionine tend to exhibit antioxidant capacity similar to that of free methionine.

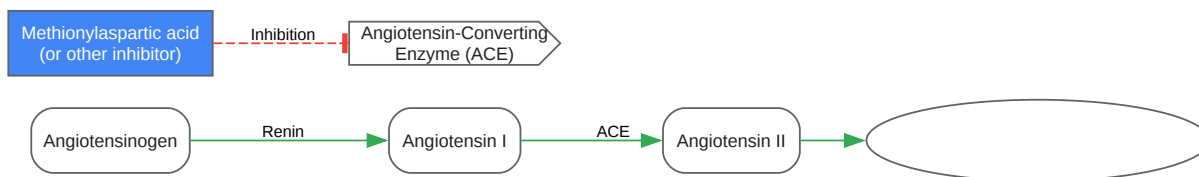
Quantitative Bioactivity Data

The following table summarizes the available quantitative data for the comparator peptides. It is important to note that IC50 values can vary significantly depending on the specific assay conditions.

Peptide/Metabolite	Bioactivity	Assay	IC50 / Ki Value	Reference
Methionylaspartic acid	Antioxidant, ACE Inhibitory, Neuroprotective	-	No data available	-
Carnosine	Antioxidant	DPPH Radical Scavenging	Weak activity at higher concentrations (0.3–0.6 mM)	[9]
Anserine	Antioxidant	Peroxyl Radical Trapping	Showed antioxidant activity	[10]
L-aspartyl-L-phenylalanine (Aspartame metabolite)	ACE Inhibition	Enzyme Inhibition Assay	Ki: $11 \pm 2 \mu\text{M}$	[6][7][8]

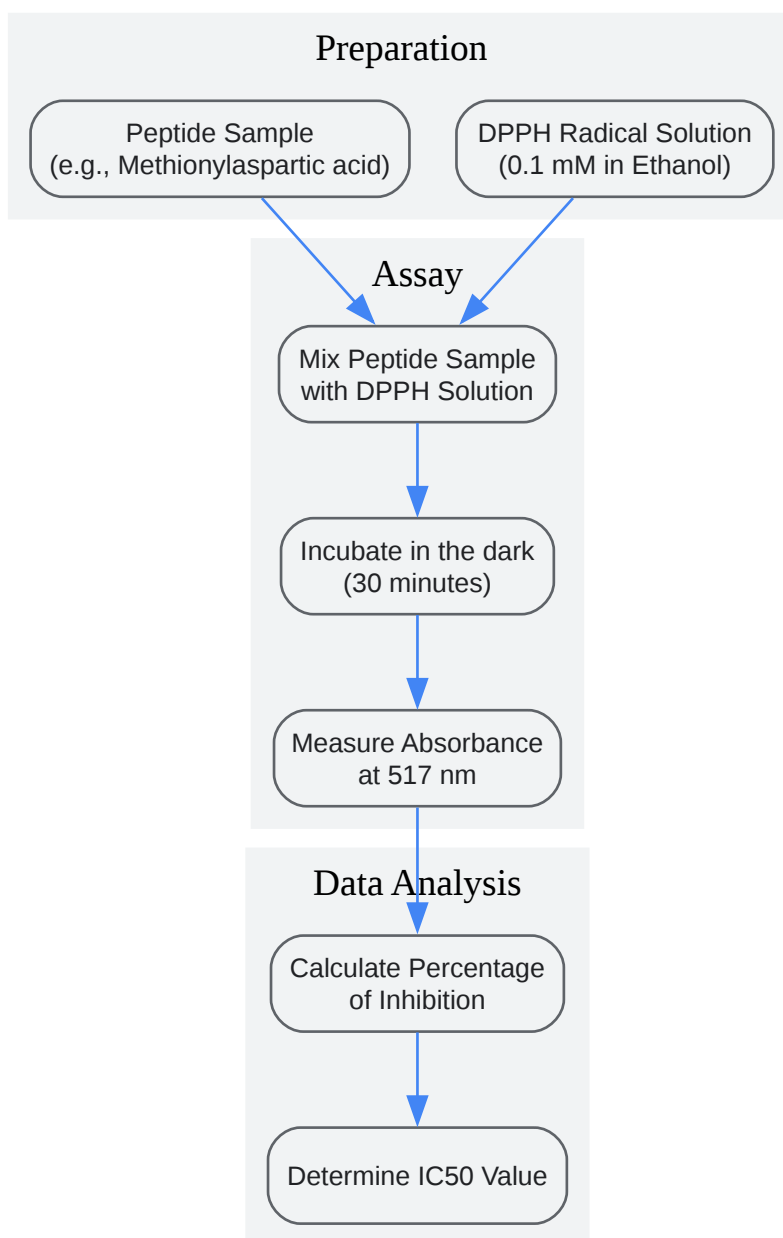
Potential Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow for assessing bioactivity.



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Caption: ACE Inhibition Pathway.



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Caption: DPPH Antioxidant Assay Workflow.

Detailed Experimental Protocols

For researchers looking to evaluate the bioactivity of novel peptides, the following are detailed protocols for common in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol
- Test peptide (e.g., **Methionylaspartic acid**)
- Positive control (e.g., Ascorbic acid, Trolox)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
- Sample Preparation: Dissolve the test peptide and the positive control in the same solvent as the DPPH solution to prepare a series of concentrations.
- Assay:

- Add 100 µL of the DPPH solution to each well of a 96-well plate.
- Add 100 µL of the various concentrations of the test peptide or positive control to the wells.
- For the blank control, add 100 µL of the solvent instead of the sample.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: $\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the blank control and A_{sample} is the absorbance of the test sample.
- IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of ACE, a key enzyme in blood pressure regulation.

Materials:

- Angiotensin-Converting Enzyme (ACE) from rabbit lung
- Substrate: Hippuryl-Histidyl-Leucine (HHL)
- Test peptide (e.g., **Methionylaspartic acid**)
- Positive control (e.g., Captopril)
- Borate buffer (pH 8.3)
- 1 M HCl
- Ethyl acetate

- Spectrophotometer or HPLC system

Procedure:

- Reagent Preparation:
 - Dissolve ACE in borate buffer to a final concentration of 100 mU/mL.
 - Dissolve HHL in borate buffer to a final concentration of 5 mM.
 - Dissolve the test peptide and positive control in borate buffer to various concentrations.
- Enzyme Reaction:
 - In a microcentrifuge tube, mix 50 μ L of the HHL solution with 20 μ L of the test peptide or control solution.
 - Pre-incubate the mixture at 37°C for 5 minutes.
 - Initiate the reaction by adding 10 μ L of the ACE solution and incubate at 37°C for 30-60 minutes.
- Reaction Termination: Stop the reaction by adding 250 μ L of 1 M HCl.
- Extraction and Quantification:
 - Add 1.5 mL of ethyl acetate to each tube and vortex for 15 seconds.
 - Centrifuge at 3000 rpm for 10 minutes.
 - Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent in a vacuum concentrator or by heating at 95°C.
 - Re-dissolve the dried hippuric acid (HA) in 1 mL of deionized water.
 - Measure the absorbance of the HA solution at 228 nm using a spectrophotometer. Alternatively, quantify the HA using a reverse-phase HPLC system.

- Calculation: The percentage of ACE inhibition is calculated as follows: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ Where A_{control} is the absorbance of the control (without inhibitor) and A_{sample} is the absorbance of the reaction with the test peptide.
- IC50 Determination: The IC50 value is the concentration of the inhibitor that reduces ACE activity by 50%. It is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

While **Methionylaspartic acid** remains a peptide of interest due to its constituent amino acids, a clear understanding of its bioactivity is hampered by the current lack of direct experimental evidence. Based on the known antioxidant properties of methionine-containing peptides, it is plausible that Met-Asp could exhibit similar radical scavenging activities. Furthermore, the presence of an aspartic acid residue, as seen in the ACE-inhibitory metabolite of Aspartame, suggests a potential for Met-Asp to interact with zinc-containing enzymes like ACE. However, without empirical data, these remain hypotheses.

In contrast, Carnosine and Anserine are well-established antioxidants, with their imidazole ring playing a central role in their activity. The metabolite of Aspartame, L-aspartyl-L-phenylalanine, demonstrates significant ACE inhibitory potential.

Future research should focus on the synthesis and in vitro evaluation of **Methionylaspartic acid** to elucidate its potential antioxidant, ACE inhibitory, and neuroprotective properties. Such studies would provide the necessary data to move from theoretical postulation to a concrete understanding of this dipeptide's place among other bioactive molecules. This would be invaluable for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

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